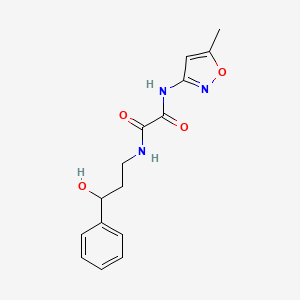
N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as HPP-893, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.
Scientific Research Applications
Occurrence and Environmental Fate
Parabens, including compounds with similar structural elements to N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds are mainly used as preservatives in various products and have been detected in surface water and sediments, reflecting their widespread use and continuous introduction into the environment. Studies suggest that while parabens are biodegradable, they can react with free chlorine to yield halogenated by-products, which are more stable and persistent. Further research is needed to understand the toxicity of these chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Significance of Oxadiazole Derivatives
The oxadiazole core, particularly 1,3,4-oxadiazole, has shown significant pharmacological properties, making it a critical component in the development of new drug candidates. These compounds exhibit a wide range of biological activities, such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic effects. Research has highlighted the importance of the 1,3,4-oxadiazole core in medicinal chemistry, underlining its potential for the development of more efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Targeted Drug Delivery and Therapeutic Applications
HPMA copolymer-cyclic RGD conjugates have emerged as promising candidates for targeting tumor angiogenesis. These conjugates have demonstrated increased tumor accumulation and reduced uptake in non-target organs, enhancing the therapeutic efficacy of carried agents. Such targeted delivery systems are pivotal in the development of more effective cancer treatments, showcasing the potential of integrating specific molecular frameworks for precise drug delivery and action (Pike & Ghandehari, 2010).
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-9-13(18-22-10)17-15(21)14(20)16-8-7-12(19)11-5-3-2-4-6-11/h2-6,9,12,19H,7-8H2,1H3,(H,16,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRRENUPJDOHRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2369219.png)
![N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2369220.png)

![(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2369227.png)
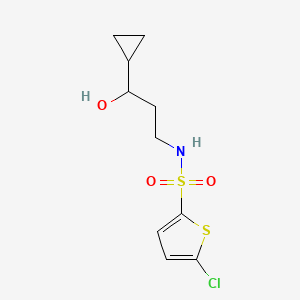
![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369229.png)
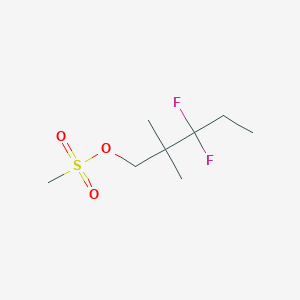
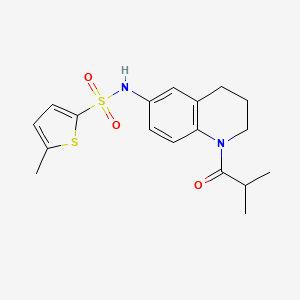
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)
![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)

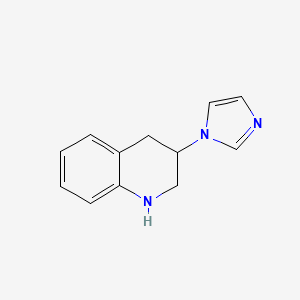
![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)butanamide](/img/structure/B2369242.png)